![molecular formula C14H12BrNO4 B505936 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene CAS No. 929095-68-1](/img/structure/B505936.png)

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene

カタログ番号 B505936

CAS番号:

929095-68-1

分子量: 338.15g/mol

InChIキー: GUDZGDDGZLKVBN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

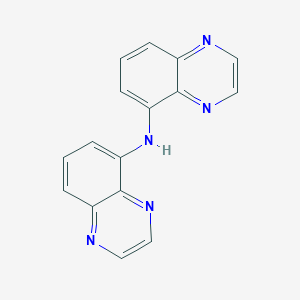

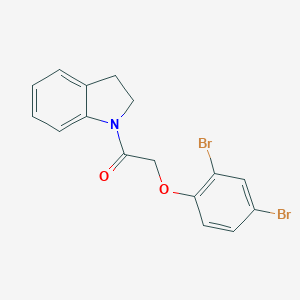

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene is a chemical compound with the CAS Number: 929095-68-1 . It has a molecular weight of 338.16 . The compound is also known by its IUPAC Name 2-bromo-4-[(4-methoxybenzyl)oxy]-1-nitrobenzene .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.16 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of two novel vicinal haloethers, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .

- Method : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy . Methanol not only acts as solvent but also participates in and dominates the reaction result .

- Results : These compounds are verified to be novel and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

- Field : Biochemistry

- Application : 2-Bromo-4’-methoxyacetophenone, a related compound, is used as a cell-permeable, covalent and potent protein tyrosine phosphatase inhibitor .

- Method : The compound is used in its pure form and is applied directly to cells .

- Results : The compound has been shown to inhibit protein tyrosine phosphatases, which are enzymes that remove phosphate groups from proteins .

- Field : Organic Chemistry

- Application : 2-Bromo-4’-methoxyacetophenone, a related compound, is used in the synthesis of 2-(1H-imidazol-1-yl)-1-[4-methoxyphenyl)ethanone .

- Method : The reaction of commercial imidazole 1 with 2-bromo-4’-methoxyacetophenone 2 produced mainly the corresponding 2-(1H-imidazol-1-yl)-1-[4-methoxyphenyl)ethanone 3 in a 51% yield .

- Results : The synthesized compound was confirmed by spectroscopic analysis .

Synthesis of Vicinal Haloethers

Protein Tyrosine Phosphatase Inhibitor

Synthesis of 1H-Imidazol-1-yl Derivatives

- Field : Biochemistry

- Application : Indole derivatives, which could potentially be synthesized from related compounds, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : The specific methods of application would depend on the specific derivative and its intended use .

- Results : The results have shown that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

- Field : Organic Chemistry

- Application : m-Aryloxy phenols, which could potentially be synthesized from related compounds, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

- Method : These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Field : Organic Chemistry

- Application : 4-Methoxybenzyl alcohol, a related compound, is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .

- Method : The specific methods of application would depend on the specific reaction .

- Results : The results have shown that 4-Methoxybenzyl alcohol can be used to study the photo catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .

Biological Potential of Indole Derivatives

Synthesis and Applications of m-Aryloxy Phenols

Synthesis of Quinolines

- Field : Biochemistry

- Application : 2-Bromo-4’-methoxyacetophenone, a related compound, is used as a cell-permeable, covalent and potent protein tyrosine phosphatase inhibitor .

- Method : The compound is used in its pure form and is applied directly to cells .

- Results : The compound has been shown to inhibit protein tyrosine phosphatases, which are enzymes that remove phosphate groups from proteins .

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of two novel vicinal haloethers, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .

- Method : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy . Methanol not only acts as solvent but also participates in and dominates the reaction result .

- Results : These compounds are verified to be novel and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

- Field : Organic Chemistry

- Application : Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products .

- Method : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : This has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Protein Tyrosine Phosphatase Inhibitor

Synthesis of Vicinal Haloethers

Synthesis of Bioactive Natural Products

Safety And Hazards

特性

IUPAC Name |

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDZGDDGZLKVBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![9-{[(4-phenylquinazolin-2-yl)thio]acetyl}-9H-carbazole](/img/structure/B505853.png)

![N-[1,1'-biphenyl]-4-ylbenzo[cd]indol-2-amine](/img/structure/B505854.png)

![N-(4-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B505858.png)

![2-(4-chlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B505862.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B505863.png)

![N-{4-[4-(butyrylamino)phenoxy]phenyl}butanamide](/img/structure/B505864.png)

![N-(4-chlorophenyl)-2-[4-(4-ethoxyanilino)-4-oxobutanoyl]hydrazinecarboxamide](/img/structure/B505867.png)

![N-{4-[(mesitylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B505873.png)

![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B505877.png)